3-Bromo-4,5-difluorobenzaldehyde
CAS No.: 1143502-70-8
Cat. No.: VC2956481
Molecular Formula: C7H3BrF2O
Molecular Weight: 221 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1143502-70-8 |
|---|---|
| Molecular Formula | C7H3BrF2O |
| Molecular Weight | 221 g/mol |
| IUPAC Name | 3-bromo-4,5-difluorobenzaldehyde |
| Standard InChI | InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |
| Standard InChI Key | VQSVSYGPVVEMIN-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)F)Br)C=O |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)Br)C=O |
Introduction
Chemical Identity and Structural Properties
3-Bromo-4,5-difluorobenzaldehyde is an organohalide compound containing a benzaldehyde core with bromine and two fluorine atoms as substituents. Its distinct arrangement of halogens provides unique reactivity that makes it valuable in various synthetic pathways.
Identification Parameters
The compound can be identified through several standard chemical identifiers as presented in Table 1:
Table 1: Chemical Identification Parameters for 3-Bromo-4,5-difluorobenzaldehyde
| Parameter | Value |
|---|---|
| CAS Number | 1143502-70-8 |
| Molecular Formula | C₇H₃BrF₂O |
| Molecular Weight | 221.00 g/mol |
| IUPAC Name | 3-bromo-4,5-difluorobenzaldehyde |
| InChI | InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |
| InChI Key | VQSVSYGPVVEMIN-UHFFFAOYSA-N |
| SMILES Notation | C1=C(C=C(C(=C1F)F)Br)C=O |
| MDL Number | MFCD22056748 |
The molecular structure features a benzene ring with an aldehyde group (-CHO) at position 1, a bromine atom at position 3, and fluorine atoms at positions 4 and 5 . This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in synthetic chemistry.
| Precautionary Statement Code | Recommendation |
|---|---|
| P202 | Do not handle until all safety precautions have been read and understood |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P403+P233+P235 | Store in a well-ventilated place. Keep container tightly closed. Keep cool |
These precautions emphasize the importance of proper personal protective equipment and handling procedures to minimize exposure risks .
Applications in Chemical Synthesis
3-Bromo-4,5-difluorobenzaldehyde has emerged as an important building block in organic synthesis, particularly in pharmaceutical and agrochemical development.
Synthetic Applications
The compound serves as a versatile intermediate in several synthetic pathways:
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Building Block for Complex Molecules: The unique pattern of halogenation makes it valuable for constructing more complex aromatic structures .
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Functional Group Transformations: The aldehyde group can undergo various transformations including reduction, oxidation, condensation reactions, and nucleophilic additions, providing access to diverse chemical classes .
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Cross-Coupling Reactions: The bromine substituent enables various cross-coupling reactions (e.g., Suzuki, Stille, Negishi) that can introduce new carbon-carbon bonds at this position .
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Heterocycle Synthesis: The compound can serve as a starting material for the synthesis of heterocyclic compounds through various condensation reactions with appropriate nucleophiles.
Pharmaceutical and Agrochemical Relevance
In the pharmaceutical and agrochemical industries, 3-Bromo-4,5-difluorobenzaldehyde contributes to:
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Creation of Bioactive Compounds: The introduction of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound valuable in medicinal chemistry .
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Development of Agrochemicals: Halogenated aromatics are common structural motifs in many pesticides and herbicides, with the fluorine substituents potentially enhancing their persistence and activity .
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Research Tool: The compound enables the exploration of structure-activity relationships in drug discovery programs, particularly for targets where halogenated ligands show promising activity.
Related Compounds and Structural Analogs
Several structural analogs of 3-Bromo-4,5-difluorobenzaldehyde exist, each with its own pattern of substitution and unique applications.
Comparison with Structural Isomers
Table 5: Comparison of 3-Bromo-4,5-difluorobenzaldehyde with Selected Structural Analogs
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 3-Bromo-4,5-difluorobenzaldehyde | 1143502-70-8 | Reference compound |
| 3-Bromo-2,5-difluorobenzaldehyde | 112279-64-8 | Different position of fluorine atoms (2,5 vs 4,5) |
| 4-Bromo-3,5-difluorobenzaldehyde | 135564-22-6 | Bromine at position 4 instead of position 3 |
| 2-Bromo-4,5-difluorobenzaldehyde | 476620-54-9 | Bromine at position 2 instead of position 3 |
| 2-Bromo-3,6-difluorobenzaldehyde | 934987-26-5 | Different arrangement of both bromine and fluorine |
| 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | Contains only one fluorine atom |
These structural variations result in different reactivity patterns and potential applications in synthetic chemistry .
Structure-Reactivity Relationships
The positional differences in halogen substitution can significantly impact chemical reactivity:
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The proximity of the bromine atom to the aldehyde group affects the electrophilicity of the carbonyl carbon.
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The pattern of fluorine substitution influences the electronic distribution within the aromatic ring, potentially altering the reactivity in nucleophilic aromatic substitution reactions.
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Different isomers may exhibit varying stability and selectivity in coupling reactions, making each isomer potentially valuable for specific synthetic routes.
| Supplier | Catalog Number | Typical Purity | Standard Package Sizes |
|---|---|---|---|
| American Elements | Not specified | Not specified | Various sizes available |
| Apollo Scientific | PC501906 | Not specified | 1g, 5g, 10g |
| Ambeed | A418139 | Not specified | Not specified |
| Achmem | AMCS051664 | Research grade | Not specified |
| BLD Pharm | Not specified | Not specified | Not specified |
The compound is typically supplied for research and development purposes, with various package sizes available to accommodate different scale requirements .
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